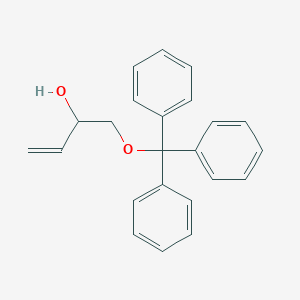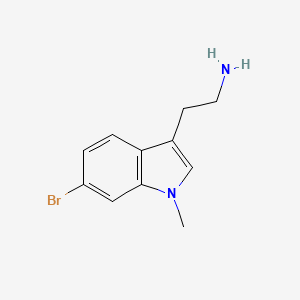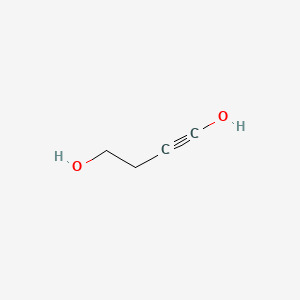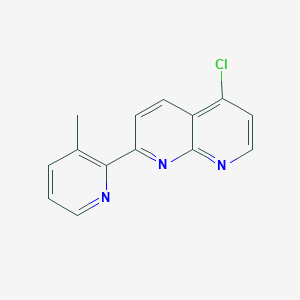
1-(TRITYLOXY)-3-BUTEN-2-OL
概要
説明
1-(TRITYLOXY)-3-BUTEN-2-OL is an organic compound characterized by its unique structure, which includes a trityl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Trityl chloride+3-buten-2-ol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of trityl-protected aldehydes or ketones.
Reduction: Formation of trityl-protected saturated alcohols.
Substitution: Formation of various trityl-substituted derivatives.
科学的研究の応用
1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.
類似化合物との比較
1-(TRITYLOXY)-2-BUTANOL: Similar structure but with a different position of the hydroxyl group.
1-(TRITYLOXY)-3-PENTEN-2-OL: Similar structure but with an extended carbon chain.
Uniqueness: 1-(TRITYLOXY)-3-BUTEN-2-OL is unique due to its specific combination of the trityl group and the butenol backbone, which provides distinct reactivity and protection properties compared to other similar compounds.
特性
CAS番号 |
89543-83-9 |
|---|---|
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2 |
InChIキー |
BXJGLPROAVAGKO-UHFFFAOYSA-N |
正規SMILES |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B8721104.png)





![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
